
N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anticancer agent. This compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide involves the reaction of 2-(3-methylpiperidin-1-yl)quinoline-8-ol with 2,3-dimethylbenzoyl chloride followed by reaction with N-(2-aminoethyl)acetamide.
Starting Materials
2-(3-methylpiperidin-1-yl)quinoline-8-ol, 2,3-dimethylbenzoyl chloride, N-(2-aminoethyl)acetamide
Reaction
Step 1: 2-(3-methylpiperidin-1-yl)quinoline-8-ol is reacted with thionyl chloride to form 2-(3-methylpiperidin-1-yl)quinoline-8-ol-2-yl chloride., Step 2: 2-(3-methylpiperidin-1-yl)quinoline-8-ol-2-yl chloride is reacted with 2,3-dimethylbenzoyl chloride in the presence of triethylamine to form N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide intermediate., Step 3: The intermediate is then reacted with N-(2-aminoethyl)acetamide in the presence of triethylamine to form the final product, N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide.
作用機序
The exact mechanism of action of N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is not fully understood, but it is believed to work by stimulating the production of cytokines, particularly tumor necrosis factor-alpha (TNF-alpha). TNF-alpha is a potent cytokine that plays a key role in the immune response. N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide has been shown to induce the production of TNF-alpha in tumor cells, which leads to the destruction of tumor blood vessels. This destruction of blood vessels leads to tumor cell death and a reduction in tumor size.
生化学的および生理学的効果
N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, particularly TNF-alpha, in tumor cells. This cytokine production leads to the destruction of tumor blood vessels, which in turn leads to tumor cell death. N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide has also been shown to have immunostimulatory effects, which may enhance the body's natural ability to fight cancer. In addition, N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. It has been shown to have potent antitumor activity in a variety of cancer cell lines, making it a useful tool for studying the biology of cancer. However, there are also some limitations to the use of N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide in lab experiments. It can be difficult to work with due to its low solubility in water, and it has been shown to have some toxicity in animal studies.
将来の方向性
There are several future directions for research on N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide. Another area of interest is the development of new formulations of N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide that can improve its solubility and reduce its toxicity. In addition, there is ongoing research into the mechanism of action of N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide and its potential use in combination with other anticancer agents. Finally, there is interest in exploring the potential use of N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide in the treatment of other diseases, such as inflammatory diseases.
科学的研究の応用
N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide has been studied extensively for its potential as an anticancer agent. It has been shown to have potent antitumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide works by stimulating the production of cytokines, which are proteins that play a key role in the immune response. This cytokine production leads to the destruction of tumor blood vessels, which in turn leads to tumor cell death. N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide has also been shown to have immunostimulatory effects, which may enhance the body's natural ability to fight cancer.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-17-7-6-14-28(15-17)23-13-12-20-9-5-11-22(25(20)27-23)30-16-24(29)26-21-10-4-8-18(2)19(21)3/h4-5,8-13,17H,6-7,14-16H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUCXOQYIUXMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC(=C4C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

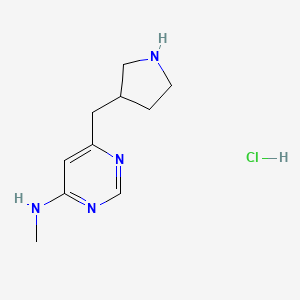
![N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861239.png)
![3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2861240.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2861241.png)
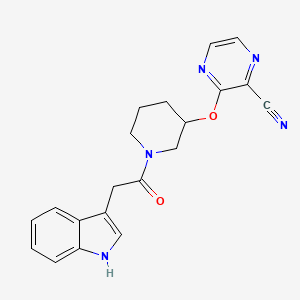
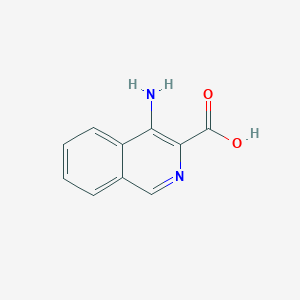
![4-ethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2861247.png)

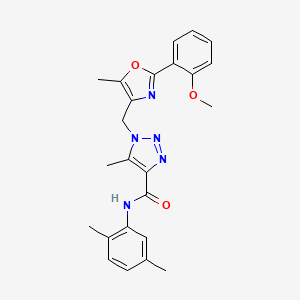

![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2861257.png)
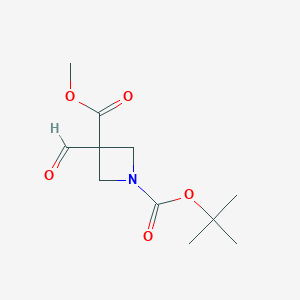

![2-Ethynylspiro[3.4]octan-2-amine;hydrochloride](/img/structure/B2861261.png)